molecular formula C13H11Cl2NO2S B12202354 N-benzyl-3,4-dichlorobenzenesulfonamide

N-benzyl-3,4-dichlorobenzenesulfonamide

Cat. No.: B12202354
M. Wt: 316.2 g/mol
InChI Key: FVDAKQRQAZDZMI-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dichlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group attached to a 3,4-dichlorobenzenesulfonamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4-dichlorobenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and product consistency. The purification process may involve crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted sulfonamides with various functional groups replacing the chlorine atoms.

    Oxidation: Products include sulfonic acids and sulfoxides.

    Reduction: Products include sulfides and amines.

Scientific Research Applications

N-benzyl-3,4-dichlorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3,4-dichlorobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11Cl2NO2S

Molecular Weight

316.2 g/mol

IUPAC Name

N-benzyl-3,4-dichlorobenzenesulfonamide

InChI

InChI=1S/C13H11Cl2NO2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

FVDAKQRQAZDZMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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